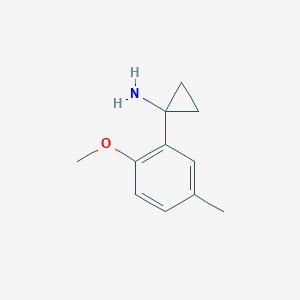
1-(2-Methoxy-5-methylphenyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-methylphenyl)cyclopropan-1-amine is an organic compound characterized by a cyclopropane ring attached to an amine group and a methoxy-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, such as 2-methoxy-5-methylphenylacetonitrile, followed by amination. One common method involves the use of a cyclopropanation reaction with diazomethane or a similar reagent under acidic or basic conditions. The resulting cyclopropane derivative is then subjected to reductive amination using reagents like lithium aluminum hydride or sodium borohydride in the presence of an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-5-methylphenyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclopropane derivatives with reduced functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amine group or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Cyclopropane carboxylic acids, ketones.
Reduction: Reduced cyclopropane derivatives.
Substitution: Substituted amines, ethers, and thioethers.
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on neurological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)cyclopropan-1-amine
- 1-(2-Methylphenyl)cyclopropan-1-amine
- 1-(2-Methoxy-5-methylphenyl)cyclopropan-1-ol
Uniqueness
1-(2-Methoxy-5-methylphenyl)cyclopropan-1-amine is unique due to the presence of both a methoxy group and a methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-10(13-2)9(7-8)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3 |
InChI Key |
SEGOHDHZQIUSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















